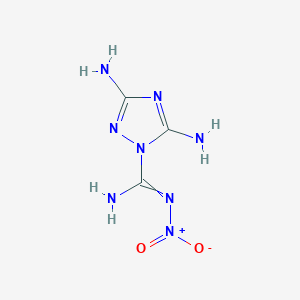
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of methoxy-substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-1H-benzimidazol-1-yl)(phenyl)methanone
- (2-Amino-1H-benzimidazol-1-yl)(3,5-dimethylphenyl)methanone
- (2-Amino-1H-benzimidazol-1-yl)(4-chlorophenyl)methanone
Uniqueness
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
385416-70-6 |
|---|---|
Molekularformel |
C15H11Cl2N3O2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
(2-aminobenzimidazol-1-yl)-(3,5-dichloro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-22-13-9(6-8(16)7-10(13)17)14(21)20-12-5-3-2-4-11(12)19-15(20)18/h2-7H,1H3,(H2,18,19) |
InChI-Schlüssel |
MBLGFKLWPPSHLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)N2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)

![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)





![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
methanone](/img/structure/B14248968.png)



